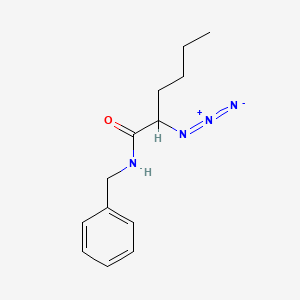

2-Azido-N-benzylhexanamide

Description

Significance of Amide Functionality in Organic Synthesis and Medicinal Chemistry

The amide bond is one of the most important functional groups in chemistry and biology. pulsus.com Its prevalence is highlighted by its fundamental role in nature, forming the peptide bonds that link amino acids together to create proteins. ajchem-a.comnih.gov In medicinal chemistry, the carboxamide group is a common feature, appearing in more than 25% of known drugs. internationaljournalcorner.com

The significance of the amide group stems from several key characteristics:

Stability: Amide bonds are notably stable due to resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. This stability makes them reliable and robust structural components in both synthetic molecules and biological systems. solubilityofthings.com

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). ajchem-a.comnih.gov This capacity for hydrogen bonding is crucial for defining the three-dimensional structures of proteins and for the interaction of drug molecules with their biological targets.

Synthetic Utility: Amides are valuable intermediates and building blocks in organic synthesis. internationaljournalcorner.com They can be synthesized through various reliable methods, most commonly by the reaction of a carboxylic acid derivative with an amine. pulsus.comsolubilityofthings.com While stable, they can also undergo specific chemical transformations, such as reduction to form amines. solubilityofthings.com

Importance of Azide (B81097) Functional Groups as Synthetic Handles and Bioorthogonal Probes

The azide functional group (–N₃) is a high-energy moiety of great interest in modern organic synthesis. baseclick.eu Despite its energetic nature, its reactivity can be controlled and channeled into highly specific and efficient transformations, making it an invaluable tool for chemists. baseclick.eu

Key roles of the azide group include:

Synthetic Handle: Organic azides are versatile precursors in synthesis. wikipedia.orgenamine.net They can be readily converted into primary amines through reduction, for instance, via the Staudinger reaction or hydrogenolysis. wikipedia.org They are also key substrates in rearrangements like the Curtius rearrangement, which transforms acyl azides into isocyanates. wikipedia.orgmasterorganicchemistry.com Azides can be introduced into molecules through several methods, including nucleophilic substitution with an azide salt. baseclick.euwikipedia.org

Bioorthogonal Probes: The azide group is a cornerstone of bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.govacs.org Because azides are virtually absent from and non-reactive with most biological molecules, they serve as ideal chemical reporters. nih.govmdpi.com Once an azide-containing molecule is metabolically incorporated into a biomolecule (like a protein, glycan, or nucleic acid), it can be selectively tagged with a probe molecule (e.g., a fluorescent dye) that carries a complementary reactive group. nih.govacs.orgmdpi.com

The two most prominent bioorthogonal reactions involving azides are:

Azide-Alkyne Cycloaddition: This reaction, a prime example of "click chemistry," involves the joining of an azide and an alkyne to form a stable triazole ring. baseclick.euwikipedia.org The reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained cyclooctyne (B158145) is used (strain-promoted azide-alkyne cycloaddition, or SPAAC). acs.orgnih.govacs.org

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triphenylphosphine (B44618) to form a stable amide bond. nih.govacs.org

Table 1: Comparison of Major Azide-Based Bioorthogonal Reactions

| Feature | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|---|

| Reactants | Azide, Triphenylphosphine | Azide, Terminal Alkyne | Azide, Strained Cyclooctyne |

| Key Advantage | First bioorthogonal reaction developed; does not require a metal catalyst. nih.gov | Highly efficient and fast reaction kinetics. nih.gov | Copper-free, avoiding cellular toxicity associated with the catalyst. acs.orgnih.gov |

| Limitation | Relatively slow reaction kinetics. acs.org | Copper catalyst can be toxic to living cells. nih.gov | Strained alkynes are larger, which can sometimes be a steric impediment. acs.org |

| Product | Amide Bond | 1,4-disubstituted 1,2,3-Triazole | 1,2,3-Triazole |

Contextualization of 2-Azido-N-benzylhexanamide within Advanced Chemical Architectures

The compound this compound is a molecule that strategically combines the features of the amide and azide functionalities. Its structure consists of a hexanamide (B146200) backbone, with an N-benzyl group attached to the amide nitrogen and an azide group at the alpha-position (carbon-2) relative to the carbonyl.

While specific research literature on this compound is not extensive, its chemical architecture allows for its contextualization as a valuable molecular building block. It embodies a bifunctional scaffold where:

The N-benzylhexanamide portion provides a stable, lipophilic core structure reminiscent of moieties found in bioactive compounds.

The 2-azido group serves as a powerful and versatile chemical handle, poised for further modification.

This dual-functionality makes this compound a prime candidate for use in advanced applications such as:

Fragment-Based Drug Discovery: It can act as an azide-bearing fragment for screening and subsequent elaboration into more complex lead compounds using click chemistry. enamine.net

Chemical Biology Probes: The azide allows for the attachment of reporter tags (like fluorophores or biotin) to study the interactions and localization of molecules derived from this scaffold in biological systems.

Combinatorial Chemistry: The azide handle is ideal for use in click chemistry, enabling the rapid and reliable synthesis of large libraries of compounds for high-throughput screening. wikipedia.orgenamine.net

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₈N₄O | molaid.com |

| Molecular Weight | 246.312 g/mol | molaid.com |

| Key Functional Groups | Secondary Amide, Azide, Benzyl (B1604629) Group | - |

| CAS Number | 90237-86-8 | molaid.com |

In essence, this compound represents a pre-functionalized, ready-to-use component for constructing more elaborate molecular architectures tailored for specific functions in medicinal chemistry, materials science, and chemical biology.

Structure

3D Structure

Properties

CAS No. |

90237-86-8 |

|---|---|

Molecular Formula |

C13H18N4O |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

2-azido-N-benzylhexanamide |

InChI |

InChI=1S/C13H18N4O/c1-2-3-9-12(16-17-14)13(18)15-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18) |

InChI Key |

IKCLYQMTMLOZOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)NCC1=CC=CC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Studies of Azido Amides

Reactivity of the Azido (B1232118) Group

The azido group is a versatile functional group known for its participation in a variety of chemical transformations.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

A cornerstone of azide (B81097) chemistry is the [3+2] dipolar cycloaddition, often referred to as the Huisgen cycloaddition. This reaction involves the coupling of a 1,3-dipole (the azide) with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.org This reaction is a powerful tool for the synthesis of triazoles, which are important scaffolds in medicinal chemistry and materials science. beilstein-journals.org

The reaction between an organic azide and an alkyne is a prominent example of a "click" reaction, a term coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. beilstein-journals.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its mild reaction conditions and high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgbeilstein-journals.org

While specific studies on 2-Azido-N-benzylhexanamide are not extensively detailed in the provided search results, the general principles of [3+2] cycloaddition reactions are broadly applicable. For instance, the reaction of substituted benzyl (B1604629) azides with various acetylenic compounds has been shown to be a reliable method for synthesizing 1,2,3-triazole derivatives. nih.gov The reactivity of the azide is influenced by electronic factors; for example, electron-withdrawing groups on sulfonyl azides have been found to increase the reactivity in cycloaddition reactions. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| [3+2] Dipolar Cycloaddition (Huisgen) | Organic Azide + Alkyne/Alken | 1,2,3-Triazole/Triazoline | Forms a five-membered ring; high atom economy. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide + Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole | "Click" reaction; mild conditions; high regioselectivity. beilstein-journals.org |

This table provides a general overview of cycloaddition reactions involving azides.

Reduction of Azides to Amines

The reduction of azides to primary amines is a fundamental and widely used transformation in organic synthesis. erowid.orgyoutube.com This conversion is highly valued due to the relative stability of azides and the clean nature of the reaction, which liberates nitrogen gas as the only byproduct. A variety of reducing agents can be employed for this purpose, offering a range of selectivities and reaction conditions.

Common methods for the reduction of azides include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas is a classic and effective method. erowid.org

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are powerful reducing agents capable of converting azides to amines. youtube.comorganic-chemistry.org The combination of NaBH4 with cobalt(II) chloride has been shown to be an efficient system for this transformation in aqueous media. organic-chemistry.orgmdma.ch

Metal-Mediated Reductions: Systems such as zinc and ammonium chloride provide a mild and effective method for the reduction of both alkyl and acyl azides to their corresponding amines and amides. erowid.orgresearchgate.net Tin(IV) 1,2-benzenedithiolate has also been used as a catalyst with NaBH4 for the reduction of a broad range of azides under very mild conditions. cmu.edu

Thiol-Based Reductions: 1,4-Dithiothreitol (DTT) has been demonstrated as an effective reagent for the selective reduction of polysaccharide azides to amines under mild conditions. springerprofessional.de

The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups within the molecule. For instance, certain methods can selectively reduce an azide without affecting other sensitive groups like benzyl ethers or double bonds. erowid.orgorganic-chemistry.org

| Reducing Agent/System | Substrate | Product | Key Features |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Alkyl/Aryl Azides | Primary Amines | Common and effective method. erowid.org |

| LiAlH4 | Alkyl/Aryl Azides | Primary Amines | Powerful reducing agent. youtube.com |

| NaBH4/CoCl2·6H2O | Broad spectrum of azides | Amines and Amides | Catalytic, heterogeneous conditions in water. organic-chemistry.org |

| Zn/NH4Cl | Alkyl and Acyl Azides | Amines and Amides | Mild conditions, good to excellent yields. erowid.orgresearchgate.net |

| 1,4-Dithiothreitol (DTT) | Polysaccharide Azides | Amines | Mild and chemoselective. springerprofessional.de |

This table summarizes various methods for the reduction of azides to amines.

Oxidative Transformations of Primary Azides (e.g., to Aldehydes)

While the reduction of azides is more common, their oxidation represents a less explored but synthetically useful transformation. Specific oxidative transformations of primary azides can lead to the formation of carbonyl compounds. For instance, metal-free oxidative-amidation strategies have been developed for the synthesis of α-ketothioamides and amides from α-azido ketones. organic-chemistry.org In one reported method, α-azido ketones undergo a copper(II)-promoted denitrogenation/oxidation reaction in the presence of TEMPO as an oxidant to yield primary α-ketoamides. organic-chemistry.org This proceeds through an imino ketone intermediate which then undergoes radical addition and migration. organic-chemistry.org

Thermal Decomposition and Rearrangement Pathways

The thermal decomposition of organic azides can proceed through various pathways, often involving the extrusion of nitrogen gas (N2) to form a highly reactive nitrene intermediate. The fate of this nitrene determines the final products. For α-azido amides, this can lead to complex rearrangements.

Studies on the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ), a related azido amine, have shown that N-N2 bond fission to form a nitrene is a low-energy pathway. nih.govresearchgate.net The subsequent reactions of the nitrene can include intramolecular C-H insertion to form cyclic products or other rearrangements.

In the context of amides, the Curtius rearrangement is a well-known thermal or photochemical rearrangement of an acyl azide to an isocyanate. acs.org While this is a reaction of acyl azides, it highlights a common rearrangement pathway involving nitrogen extrusion. Amides can be converted to acyl azides and subsequently undergo this rearrangement to form symmetrical ureas in the presence of water. acs.orgorganic-chemistry.org

The thermal decomposition of N,N-dialkoxyamides has been shown to proceed via homolysis to form alkoxyamidyl and alkoxyl free radicals, following first-order kinetics. rsc.orgnih.gov While not a direct analog, this illustrates the propensity for bond cleavage upon heating in related amide structures.

Reactivity of the Amide Linkage

The amide bond is a robust functional group, central to the structure of peptides and proteins. Its stability is a key feature, yet it can undergo specific reactions under appropriate conditions.

Stability and Susceptibility to Hydrolysis

Amides are generally stable and resistant to hydrolysis compared to other carboxylic acid derivatives like esters and acid halides. masterorganicchemistry.com This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond and makes the carbonyl carbon less electrophilic.

However, amide hydrolysis can be achieved under forcing conditions, typically by heating with strong aqueous acid or base. libretexts.orglibretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis: This involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The reaction ultimately yields a carboxylic acid and an ammonium salt. masterorganicchemistry.comchemistrysteps.com

Base-catalyzed hydrolysis: This proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This pathway is generally slower than acid-catalyzed hydrolysis because the amide is less reactive towards nucleophiles and the departing amine is a poor leaving group. masterorganicchemistry.comchemistrysteps.com The reaction produces a carboxylate salt and an amine. chemguide.co.uk

While amides are generally stable, certain structural features can influence their susceptibility to hydrolysis. For instance, "twisted" amides, where the planarity of the amide bond is disrupted, are significantly more reactive towards hydrolysis. masterorganicchemistry.com

N-Functionalization of the Amide Nitrogen

The amide nitrogen in this compound possesses a lone pair of electrons, making it a potential site for functionalization, most notably through N-alkylation. This process involves the introduction of an alkyl group onto the nitrogen atom, which can significantly alter the compound's physical and chemical properties.

Studies on the N-alkylation of structurally related compounds, such as 2-azidobenzamide, have provided insights into the potential reactivity of the amide nitrogen in the presence of an ortho-azido group. In one study, the attempted N-alkylation of 2-azidobenzamide with various alkyl halides resulted in a mixture of benzotriazinones and quinazolinones, rather than the expected N-alkylated product nih.gov. This suggests that the proximity of the azido group can lead to complex intramolecular reactions under alkylating conditions. The proposed mechanism for the formation of quinazolinones involves the generation of a nitrene intermediate from the azide, which then reacts with the alkyl halide nih.gov.

The following table summarizes various methods for the N-alkylation and debenzylation of amides, which could be applicable to this compound.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation (Attempted on 2-Azidobenzamide) | Alkyl Halides, Base | Benzotriazinones and Quinazolinones | nih.gov |

| Oxidative N-Debenzylation | Alkali Metal Bromide, Oxidant | Primary Amide | acs.org |

| Acid-Catalyzed N-Debenzylation | p-TsOH, Toluene, Reflux | Primary Amide | researchgate.net |

Interactions and Interdependencies Between Azido and Amide Functionalities

The proximity of the azido and amide groups in this compound leads to a range of intramolecular interactions that can influence the molecule's conformation, stability, and reactivity. These interactions are primarily electronic and steric in nature.

Electronic Interactions:

The azido group is a versatile functional group with a complex electronic structure. It can act as a weak electron-withdrawing group through inductive effects, while also being capable of participating in resonance stabilization. The amide group, on the other hand, is characterized by a planar structure due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance gives the C-N bond partial double bond character and influences the acidity of the N-H proton and the nucleophilicity of the nitrogen.

The electronic interplay between the α-azido and amide groups can affect the reactivity of both. For instance, the electron-withdrawing nature of the azido group can influence the acidity of the α-proton, potentially facilitating its abstraction under basic conditions. Computational studies on related systems, such as thioamide-containing azaglycine peptides, have shown that substitutions can have a remarkable effect on the conformational stability and the potential energy surface of the molecule nih.gov.

Steric and Conformational Effects:

The three-dimensional arrangement of the azido and amide groups, along with the N-benzyl and hexanoyl substituents, will be governed by steric hindrance and the preference for specific dihedral angles to minimize energetic strain. Computational studies on the conformational preferences of arylamides have demonstrated the importance of intramolecular hydrogen bonding and solvent polarity in determining the final conformation nih.govresearchgate.net. While this compound lacks the aromatic ring directly attached to the amide that was the focus of these studies, the principles of conformational analysis remain relevant.

The rotational barriers around the various single bonds in the molecule will determine the accessible conformations. The planarity of the amide bond restricts rotation around the C-N bond, while the rotations around the Cα-C(O) and N-C(benzyl) bonds will be more flexible, yet still influenced by the steric bulk of the adjacent groups.

Spectroscopic Analysis of Intramolecular Interactions:

Spectroscopic techniques can provide valuable information about the intramolecular interactions within this compound. Infrared (IR) spectroscopy can be used to probe the vibrational frequencies of the azide (N3) and amide (C=O and N-H) groups. Shifts in these characteristic frequencies compared to monofunctional compounds can indicate electronic interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY, can provide through-space correlations between protons, offering insights into the preferred conformation of the molecule in solution.

Studies on other molecules containing both amide and other functional groups have utilized spectroscopic and computational methods to elucidate these interactions. For example, in quinolone carboxylic acid derivatives, intramolecular hydrogen bonds have been extensively studied using DFT calculations and Car–Parrinello molecular dynamics to understand their geometric and spectroscopic characteristics mdpi.com. Similarly, the intermolecular interactions in sulfonamide crystals have been investigated using quantum mechanical calculations and IR spectroscopy, revealing the importance of hydrogen bonding and π-π stacking nih.gov. While these examples focus on different functional groups, the methodologies are directly applicable to the study of intramolecular interactions in this compound.

The following table summarizes the key types of interactions and the methods used to study them.

| Interaction Type | Description | Methods of Study | Potential Effects |

|---|---|---|---|

| Electronic Interactions | Inductive and resonance effects between the azido and amide groups. | Computational Chemistry (DFT), Spectroscopic Analysis (IR, NMR) | Altered reactivity of both functional groups, changes in bond lengths and angles. |

| Steric Hindrance | Repulsive forces between bulky groups leading to specific conformational preferences. | Computational Modeling, X-ray Crystallography, NMR (NOESY) | Restricted bond rotations, adoption of low-energy conformations. |

| Conformational Isomerism | Existence of multiple stable conformations due to rotation around single bonds. | Computational Chemistry, Temperature-dependent NMR | Influence on physical properties and biological activity. |

Derivatization and Functionalization Strategies

Triazole Formation via Click Chemistry

The azide (B81097) group in 2-Azido-N-benzylhexanamide is particularly amenable to "click" chemistry reactions, which are known for their high efficiency, selectivity, and biocompatibility. nih.gov These reactions provide a straightforward method for covalently linking the molecule to other chemical entities.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click chemistry reaction that transforms azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is highly reliable and proceeds under mild conditions, often in aqueous environments. beilstein-journals.orgorganic-chemistry.org For this compound, this reaction provides a powerful tool for conjugation.

The reaction involves treating this compound with a terminal alkyne in the presence of a copper(I) catalyst. The copper(I) species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. beilstein-journals.org The reaction can also be carried out with air-sensitive copper(I) complexes, which can be protected from oxidation by electrochemical means. nih.gov The use of ligands like tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can accelerate the reaction. nih.gov

Illustrative Reaction Scheme:

Table 1: Examples of CuAAC Reactions with this compound This table presents hypothetical data for illustrative purposes.

| Alkyne Partner | Catalyst System | Solvent | Product | Yield (%) |

| Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-(1-(1-oxo-1-(benzylamino)hexan-2-yl)-1H-1,2,3-triazol-4-yl)benzene | >95 |

| Propargyl alcohol | CuI | Dichloromethane | (1-(1-oxo-1-(benzylamino)hexan-2-yl)-1H-1,2,3-triazol-4-yl)methanol | >95 |

| Ethynylbenzene | [Cu(I)NHC]Cl | Solvent-free | 1-(1-(1-oxo-1-(benzylamino)hexan-2-yl)-1H-1,2,3-triazol-4-yl)benzene | >98 |

Data in this table is illustrative and based on typical outcomes for CuAAC reactions. mdpi.commdpi.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition. nih.gov This reaction utilizes strained cyclooctynes, which have high reactivity towards azides due to their ring strain. magtech.com.cn The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems. nih.gov

In a typical SPAAC reaction, this compound would be mixed with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO), leading to the formation of a triazole product. magtech.com.cn The reaction proceeds readily under physiological conditions. nih.gov The rate of the reaction is dependent on the specific cyclooctyne used, with more strained systems generally reacting faster. magtech.com.cnnih.gov

Illustrative Reaction Scheme:

Table 2: Reactivity of Strained Alkynes in SPAAC with this compound This table presents hypothetical data for illustrative purposes.

| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions |

| Cyclooctyne (OCT) | Low | Room Temperature |

| Bicyclo[6.1.0]non-4-yne (BCN) | Moderate | Room Temperature |

| Azadibenzocyclooctyne (ADIBO) | High (e.g., ~0.4) | Room Temperature |

Rate constants are illustrative and based on reported values for similar azides. nih.govrsc.orgchemrxiv.org

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine. sigmaaldrich.comthermofisher.comnih.gov The reaction proceeds in two main stages: the initial reaction between the azide and the phosphine (B1218219) to form an aza-ylide intermediate, followed by an intramolecular reaction that leads to the final amide product. sigmaaldrich.comresearchgate.net

For this compound, the Staudinger ligation would involve reaction with a triarylphosphine bearing an ortho-ester group. This reaction is highly chemoselective and can be performed in aqueous environments at room temperature, making it a valuable tool for bioconjugation. sigmaaldrich.comnih.govsigmaaldrich.com

Illustrative Reaction Scheme:

Transformation of the Azido (B1232118) Group to Other Nitrogen-Containing Moieties

The versatile azido group of this compound can be converted into other important nitrogen-containing functional groups, such as amines and nitriles.

Reduction to Amines: The reduction of the azide to a primary amine is a common and useful transformation. This can be achieved using various reducing agents. A widely used method is catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. masterorganicchemistry.com Other effective reagents include lithium aluminum hydride (LiAlH₄), and tin(II) chloride. masterorganicchemistry.comorganic-chemistry.org The use of triphenylphosphine (B44618) followed by hydrolysis can also yield the amine. nih.gov

Illustrative Reaction Scheme:

Conversion to Nitriles: Under specific conditions, the azido group can be transformed into a nitrile. For instance, certain copper-catalyzed cascade reactions of azides can lead to the formation of nitriles, although this often involves more complex substrates and reaction pathways. ecust.edu.cn

Modifications of the Benzyl (B1604629) Moiety (e.g., Aromatic Substitutions)

The benzyl group of this compound contains an aromatic ring that is susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various substituents onto the phenyl ring, thereby modifying the properties of the molecule.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group.

The position of substitution (ortho, meta, or para) will be directed by the activating/deactivating nature of the existing substituent (the methylene (B1212753) group attached to the amide nitrogen).

Functionalization of the Hexanamide (B146200) Alkyl Chain

The hexanamide alkyl chain provides another site for functionalization, although it is generally less reactive than the azide or the aromatic ring. Radical halogenation could introduce a halogen atom onto the chain, which could then serve as a handle for further nucleophilic substitution reactions. Selective oxidation of a specific methylene group could introduce a carbonyl or hydroxyl group, although achieving high selectivity can be challenging.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Versatile Building Block in Multistep Organic Syntheses

In the field of complex molecule synthesis, the efficiency and modularity of building blocks are paramount. 2-Azido-N-benzylhexanamide serves as a versatile scaffold due to its distinct reactive sites. The azide (B81097) group is a robust and highly selective functional group that can be carried through multiple synthetic steps without interference from many common reagents.

The primary utility of the azido (B1232118) group in this context is twofold:

Reduction to a Primary Amine : The azide group can be cleanly reduced to a primary amine using reagents like triphenylphosphine (B44618) (in the Staudinger reaction) or through catalytic hydrogenation. evitachem.com This transformation is crucial for introducing a key nucleophilic site or for constructing peptide-like linkages. The resulting 2-amino-N-benzylhexanamide is a chiral diamine derivative that can be used to build peptidomimetics or other complex nitrogen-containing structures.

The N-benzyl group provides steric bulk and influences the molecule's solubility and crystallisation properties, while the hexanamide (B146200) core offers a flexible, lipophilic spacer that can be important for positioning functional groups in a target molecule. Synthetic routes to analogous compounds, such as 2-amino-6-azidohexanoic acid, have been developed to facilitate the construction of multifunctional molecules, underscoring the value of such azido-containing building blocks. mdpi.com

Utilization in Bioconjugation and Bioorthogonal Labeling Strategies

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. Current time information in Bangalore, IN.cymitquimica.com The azide group is a cornerstone of bioorthogonal chemistry due to its small size, stability, and lack of reactivity with biological nucleophiles. Current time information in Bangalore, IN.

This compound is well-suited for these applications as a labeling reagent or as a component of a larger probe. By incorporating this molecule into a larger structure (e.g., a drug, a peptide, or a fluorescent dye), researchers can introduce an azide handle for subsequent conjugation. The most common application is the "click" reaction, which allows for the covalent attachment of the azide-modified molecule to a biomolecule that has been functionalized with a terminal alkyne or a strained cyclooctyne (B158145). chemimpex.comchemsrc.com

Strategies for its use include:

Metabolic Labeling : Analogues of this compound could potentially be developed for metabolic incorporation into cellular components, although the hexanamide structure itself is not a direct analogue of common metabolites. More commonly, related building blocks like azido-sugars or azido-amino acids are used for this purpose. chemsrc.com

Site-Specific Protein Modification : The carboxylic acid precursor, 2-azidohexanoic acid, could be activated and coupled to a specific amino acid residue (like lysine) on a protein surface. The attached azide then becomes a point for conjugation with imaging agents or other functional probes.

Surface Immobilization : Biomolecules functionalized with this compound can be "clicked" onto surfaces coated with alkyne groups, which is useful for creating diagnostic arrays or biomaterials.

The versatility of azido-hexanoic acid derivatives in bioconjugation is well-documented, where they act as linkers to attach biomolecules to other entities for applications in drug delivery and diagnostics. chemimpex.com

| Reaction Type | Reactants | Key Features | Application Context |

| CuAAC | Azide + Terminal Alkyne | High efficiency, requires copper catalyst. | In vitro labeling, material science. Current time information in Bangalore, IN. |

| SPAAC | Azide + Strained Cyclooctyne | Copper-free, suitable for live-cell imaging. chemsrc.com | In vivo bioconjugation, live-cell tracking. chemsrc.com |

| Staudinger Ligation | Azide + Phosphine (B1218219) | Forms an amide bond, early bioorthogonal method. chemimpex.com | Protein and glycan labeling. chemimpex.comchemsrc.com |

Potential as a Linker Component in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from a cell. They consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. evitachem.com The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's efficacy.

This compound is an ideal candidate for use as a modular building block in the synthesis of PROTAC libraries. The azide group allows it to be easily conjugated to one of the two ligands (which would be functionalized with an alkyne) using click chemistry. This modular approach enables the rapid generation of a diverse set of PROTACs with varying linkers to empirically determine the optimal structure.

The success of a PROTAC depends heavily on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker plays a crucial role in enabling this complex to form.

Linker Length : The distance between the two ligands must be optimized. If the linker is too short, steric hindrance may prevent the formation of the ternary complex. If it is too long, the complex may be too flexible and entropically unfavorable, leading to inefficient ubiquitination. The hexanamide core of this compound provides a flexible chain of approximately 6-8 atoms, which falls within the typical range for many successful PROTAC linkers.

Linker Composition : The chemical nature of the linker influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. Linkers are often based on polyethylene (B3416737) glycol (PEG) chains or simple alkyl chains. mdpi.com The amide bond in this compound can form hydrogen bonds, potentially improving solubility and influencing the conformation of the linker. The benzyl (B1604629) group adds lipophilicity, which can affect membrane permeability. The choice between different linker compositions can significantly impact a PROTAC's degradation efficiency. evitachem.com

Heterobifunctional degraders like PROTACs are assembled by connecting a "warhead" (targeting the protein of interest) to an "anchor" (binding the E3 ligase). A common synthetic strategy involves preparing the warhead and anchor ligands with complementary reactive handles, such as an azide and an alkyne.

A molecule like this compound could be used in several ways:

As a precursor to an E3 ligase ligand-linker conjugate. For example, the benzyl group could be replaced with a ligand for an E3 ligase like Cereblon (e.g., a thalidomide (B1683933) derivative). The resulting molecule would be an azido-functionalized linker ready to be "clicked" to a warhead.

As a functionalized linker attached to the warhead first. The carboxylic acid precursor, 2-azidohexanoic acid, could be amidated with an amine-containing warhead. The resulting azido-functionalized warhead-linker piece could then be coupled to an alkyne-modified E3 ligase ligand.

This modular, building-block approach simplifies the synthesis of PROTAC libraries, which is often an empirical process to find effective degraders.

| Linker Component | Function in PROTAC | Example from this compound |

| Alkyl Chain | Provides flexibility and controls length. | The -(CH₂)₄- chain of the hexanamide core. |

| Amide Group | Introduces rigidity, H-bonding capability, influences solubility. | The -C(O)NH- group. |

| Azide Group | Serves as a reactive handle for "click" chemistry conjugation. | The -N₃ group at the 2-position. |

Application in Supramolecular Chemistry and Material Science (as a Modular Component)

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces. Self-assembly is a key principle, where molecular building blocks, or "tectons," spontaneously organize into larger, well-defined structures.

This compound possesses features that make it a promising modular component in this field:

Hydrogen Bonding Sites : The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. These sites can direct the self-assembly of molecules into ordered structures like sheets, ribbons, or helices, which are fundamental to the formation of gels, liquid crystals, and other soft materials.

Aromatic Group : The benzyl group can participate in π-π stacking interactions, providing an additional, directional force to guide assembly.

Reactive Handle : The azide group can be used to covalently "lock" a self-assembled structure into place after it has formed, or to functionalize the surface of a pre-formed supramolecular material. For instance, a self-assembled monolayer could be created and then patterned by "clicking" other molecules onto the exposed azide groups.

In material science, these properties could be exploited to create functional materials. For example, by designing complementary building blocks, it might be possible to form self-assembling nanofibers. The azide groups on the surface of these fibers could then be used to attach bioactive molecules, creating a scaffold for tissue engineering or a platform for a sensor. The modular nature of such building blocks is a central theme in emerging areas of supramolecular chemistry.

Spectroscopic and Computational Characterization of Azido Amides

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and mass of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity of atoms within a molecule can be mapped out.

For 2-Azido-N-benzylhexanamide, one would anticipate characteristic signals for the benzyl (B1604629) group protons and carbons, the amide N-H proton, and the protons and carbons of the hexanamide (B146200) backbone. The key differentiating feature would be the signal for the proton at the C2 position (α to the carbonyl), which would be a multiplet shifted downfield due to the influence of both the adjacent azide (B81097) and carbonyl groups.

Table 1: NMR Data for the Analogous Compound 6-Azido-N-(4-iodobenzyl)hexanamide in CDCl₃. semanticscholar.org

| Nucleus | Chemical Shift (δ) ppm / Description |

| ¹H NMR | 7.75 – 7.55 (m, 2H, Ar-H), 7.13 – 6.91 (m, 2H, Ar-H), 5.77 (br. s, 1H, NH), 4.37 (d, J = 5.8 Hz, 2H, Ar-CH₂), 3.27 (t, J = 6.8 Hz, 2H, CH₂-N₃), 2.22 (t, J = 7.5 Hz, 2H, CO-CH₂), 1.74 – 1.55 (m, 4H, CH₂), 1.45 – 1.35 (m, 2H, CH₂) |

| ¹³C NMR | 172.6 (C=O), 138.2 (Ar-C), 137.9 (Ar-C), 129.9 (Ar-CH), 93.0 (Ar-C-I), 51.4 (CH₂-N₃), 43.2 (Ar-CH₂), 36.5 (CO-CH₂), 28.8 (CH₂), 26.5 (CH₂), 25.2 (CH₂) |

Furthermore, the study of N-benzyl amides often reveals the presence of rotational isomers (rotamers) due to the high rotational barrier of the amide C-N bond. scielo.brresearchgate.netoup.com This can result in two distinct sets of NMR signals for the cis (E) and trans (Z) conformations, a phenomenon that can be investigated using 2D NMR techniques like HSQC and HMBC to assign the signals for each isomer. scielo.brresearchgate.net

Infrared (IR) Spectroscopy (e.g., Azide Asymmetric Stretch)

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. The azide group (–N₃) has a very strong and characteristic absorption band corresponding to its asymmetric stretching vibration. This peak typically appears in a relatively clean region of the IR spectrum, making it a reliable diagnostic marker.

For azido (B1232118) amides, the azide asymmetric stretch is consistently observed in the range of 2100 cm⁻¹ to 2260 cm⁻¹ . libretexts.org The exact position can be influenced by the molecular environment. For instance, the azide stretch in 3-azidopropyl methacrylate (B99206) has been identified, and studies on various organic azides show this characteristic peak clearly. researchgate.net In the case of this compound, a strong absorption band in this region would confirm the presence of the azide functional group. The spectrum would also feature other characteristic bands, such as the amide C=O stretch (typically ~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Studies on the interaction of acyl azides with other reagents have used shifts in the azide stretching frequency to identify the formation of intermediate complexes. sciforum.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, serving as a definitive confirmation of its chemical formula.

For this compound (C₁₃H₁₈N₄O), the exact mass can be calculated and compared with the experimental value from HRMS. While direct data for this compound is not available, the HRMS data for the analog 6-Azido-N-(4-iodobenzyl)hexanamide (C₁₃H₁₇IN₄O) shows excellent agreement between the calculated and found values for the sodiated molecule [M+Na]⁺:

Calculated: 395.03447 m/z

Found: 395.03431 m/z semanticscholar.org

A general and important fragmentation pattern for organic azides under electron ionization is the loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. researchgate.net This fragmentation pathway often leads to a prominent peak at [M-28]⁺ in the mass spectrum.

Computational Chemistry for Mechanistic Elucidation and Molecular Understanding

Computational chemistry provides powerful insights into the structure, stability, and reactivity of molecules, complementing experimental findings. Methods like Density Functional Theory (DFT) and molecular modeling are particularly valuable for studying complex systems like azido amides.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms, predict reaction outcomes, and calculate the energies of transition states and intermediates.

In the context of azido amides and related reactions, DFT studies have been instrumental:

Mechanism of Amide Formation: DFT calculations have been used to study the mechanism of amide formation from thio acids and azides, revealing two distinct, electronically dependent pathways. For electron-rich azides, the reaction proceeds via an anion-accelerated [3+2] cycloaddition, whereas electron-poor azides couple through a linear adduct followed by cyclization and retro-[3+2] cycloaddition. nih.gov

α-Amination of Amides: The metal-free, direct α-amination of amides using azides has been investigated with DFT. acs.org These computations were crucial in identifying the involvement of a key keteniminium intermediate, which, after nucleophilic attack by the azide, undergoes a highly exergonic extrusion of dinitrogen to drive the reaction forward. acs.org

Nucleophilic Substitution: DFT has been employed to explore competing Sₙ1, Sₙ2, and "double" Sₙ2 reaction pathways for the introduction of an azide group into complex scaffolds, showing how temperature can influence the operative mechanism. researchgate.net

Cycloaddition Reactions: The ability of DFT to predict the site- and regio-selectivity of cycloaddition reactions involving azides has been demonstrated, for example, in the reaction of aryl azides with allenes. researchgate.net

These examples highlight how DFT calculations provide a molecular-level understanding of reaction barriers and pathways that are often difficult to probe experimentally. mdpi.com

Conformational Analysis and Molecular Modeling of Azido Amide Structures

Molecular modeling and conformational analysis are used to predict the three-dimensional structure and dynamic behavior of molecules. For flexible molecules like this compound, these methods can identify the most stable conformations and the energy barriers between them.

A key structural feature of N-substituted amides is the restricted rotation around the C-N amide bond, which leads to the existence of cis and trans isomers. scielo.brresearchgate.net Computational studies, often combined with NMR data, are essential for characterizing this equilibrium.

Rotational Isomerism: A combined NMR and DFT study on N-benzyl-N-(furan-2-ylmethyl)acetamide demonstrated the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.brresearchgate.net DFT calculations were able to predict multiple stable conformations and help assign the experimental NMR signals to the most abundant rotamers. scielo.brresearchgate.net

Impact of Azido Group: The influence of an azido group on peptide and protein structure has been evaluated using DFT and molecular dynamics simulations. nih.gov Such studies help determine if the azido group acts as a minimally invasive probe or if it significantly perturbs the local secondary structure. nih.gov

Hydrogen Bonding and Crystal Packing: Molecular modeling can predict intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack in the solid state and can influence their conformation in solution. nih.govnih.gov For instance, the conformation of certain N-benzyl amides in the solid state is stabilized by a network of intramolecular hydrogen bonds, creating a pseudo-cyclic structure. nih.gov

These computational approaches are vital for building a comprehensive picture of the structural preferences and dynamic behavior of azido amides, linking their structure to their chemical properties and reactivity. researchgate.netbohrium.comajchem-a.com

Simulations of Molecular Interactions (e.g., Ligand-Receptor Binding in PROTAC Contexts)

The study of "this compound" within the framework of Proteolysis Targeting Chimeras (PROTACs) necessitates a detailed understanding of its molecular interactions, which are fundamental to the mechanism of action of these heterobifunctional molecules. PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. rsc.orgresearchgate.net The linker component of the PROTAC, in this case involving the "this compound" moiety, is of critical importance as it influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for effective protein degradation. biorxiv.orgnih.govbiorxiv.orgexplorationpub.com

Computational methods, particularly molecular dynamics (MD) simulations, are indispensable tools for elucidating the conformational dynamics and binding energetics of PROTACs. chemrxiv.orgresearchgate.net These simulations provide atomic-level insights into the molecular interactions that govern the assembly and stability of the ternary complex, which are often challenging to capture through experimental techniques alone. acs.orgnih.gov

Simulation of Ternary Complex Formation

The initial step in simulating the molecular interactions of a PROTAC containing "this compound" involves the computational modeling of the ternary complex. nih.govresearchgate.net This is typically achieved through protein-protein docking protocols, where the target protein and the E3 ligase are docked in the presence of the PROTAC molecule. researchgate.netacs.org The "this compound" linker plays a crucial role in these simulations, as its length, flexibility, and chemical nature dictate the possible orientations of the two proteins relative to each other. explorationpub.comfrontiersin.org The goal is to identify a conformation that is both sterically feasible and energetically favorable for the formation of a productive ternary complex. frontiersin.org

Molecular Dynamics Simulations of the Ternary Complex

Once a model of the ternary complex is established, molecular dynamics simulations are employed to study its dynamic behavior and stability over time. biorxiv.orgbiorxiv.orgelifesciences.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. tandfonline.com This allows for the analysis of a range of dynamic properties and intermolecular interactions.

A key aspect of these simulations is to understand how the "this compound" linker mediates the interactions between the target protein and the E3 ligase. The conformational flexibility of the linker is a critical parameter, as it allows the PROTAC to adopt an optimal conformation for stabilizing the ternary complex. nih.gov The amide group in "this compound" can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues on either protein. tandfonline.comacs.org

The stability of the simulated ternary complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbones and the ligand over the course of the simulation. A stable RMSD profile suggests that the complex has reached a state of equilibrium.

Table 1: Representative RMSD Values from a Hypothetical Molecular Dynamics Simulation of a "this compound" Containing PROTAC Ternary Complex

| Simulation Time (ns) | Target Protein RMSD (Å) | E3 Ligase RMSD (Å) | PROTAC RMSD (Å) |

| 0 | 0.00 | 0.00 | 0.00 |

| 10 | 1.52 | 1.35 | 0.85 |

| 20 | 1.61 | 1.42 | 0.91 |

| 30 | 1.58 | 1.40 | 0.88 |

| 40 | 1.65 | 1.45 | 0.93 |

| 50 | 1.63 | 1.43 | 0.90 |

This table presents hypothetical data for illustrative purposes.

Analysis of Ligand-Receptor Interactions

A primary focus of simulating the "this compound" containing PROTAC is the detailed analysis of the interactions between the PROTAC and the two protein binding partners. This involves identifying and quantifying key non-covalent interactions, such as:

Hydrogen Bonds: The amide group of "this compound" is a potential site for hydrogen bonding with amino acid residues in the binding pockets of both the target protein and the E3 ligase. The azido group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl and hexyl moieties of the compound contribute to its hydrophobicity and can engage in favorable van der Waals interactions with nonpolar residues on the protein surfaces.

Protein-Protein Interactions: The simulations also allow for the study of the interface between the target protein and the E3 ligase, which is induced by the binding of the PROTAC. The nature and extent of these protein-protein interactions are critical for the stability and cooperativity of the ternary complex. frontiersin.org

Table 2: Hypothetical Interaction Energy Analysis for a "this compound" PROTAC

| Interaction Component | Energy Contribution with Target Protein (kcal/mol) | Energy Contribution with E3 Ligase (kcal/mol) |

| van der Waals Energy | -45.2 | -38.7 |

| Electrostatic Energy | -25.8 | -30.1 |

| Polar Solvation Energy | 30.5 | 25.9 |

| Nonpolar Solvation Energy | -5.1 | -4.3 |

| Binding Free Energy (ΔG_bind) | -45.6 | -47.2 |

This table presents hypothetical data for illustrative purposes.

Q & A

Q. What are the standard synthetic protocols for 2-Azido-N-benzylhexanamide, and how can reaction progress be monitored?

- Methodological Answer : A common method involves refluxing 2-chloro-N-benzylhexanamide with sodium azide (NaN₃) in a toluene:water (8:2) solvent system for 5–7 hours. Reaction progress is tracked via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, the mixture is concentrated under reduced pressure, quenched with ice, and purified via crystallization (ethanol) or extraction (ethyl acetate) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm azide incorporation and benzyl group positioning.

- FT-IR for detecting the azide stretch (~2100 cm⁻¹).

- Mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns.

Cross-referencing with spectral databases ensures structural accuracy .

Q. What safety protocols are essential when handling azide-containing compounds like this compound?

- Methodological Answer :

- Use fume hoods to avoid inhalation (S22, S24/25 precautions).

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store away from heat/sparks (P210) and segregate from reducible materials to prevent explosive side reactions.

Emergency measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Include desiccants (e.g., silica gel) to minimize hydrolysis. Regularly monitor for azide decomposition (e.g., gas evolution or color changes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve azide substitution yields in this compound synthesis?

- Methodological Answer : Variables to test include:

- Solvent polarity : Higher water content accelerates NaN₃ solubility but may increase hydrolysis.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance azide ion mobility.

- Temperature : Prolonged reflux (>7 hours) risks azide decomposition; microwave-assisted synthesis may reduce time.

Design a factorial experiment (e.g., 2³ design) to identify optimal parameters .

Q. How should contradictory data on this compound’s biological activity be addressed?

- Methodological Answer :

- Replicate assays under standardized conditions (pH, temperature, solvent).

- Validate purity via HPLC (>95%) to rule out impurity-driven effects.

- Perform dose-response curves to assess activity thresholds.

Use meta-analysis frameworks (e.g., Cochrane systematic review criteria) to evaluate bias in published data .

Q. What computational methods predict this compound’s reactivity in click chemistry applications?

- Methodological Answer :

- DFT calculations (e.g., Gaussian 16) model transition states for azide-alkyne cycloadditions.

- Solvent effects are simulated using PCM models.

- Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots).

Validate predictions using control reactions with substituted alkynes .

Q. What strategies mitigate byproduct formation during this compound synthesis?

- Methodological Answer :

- In situ quenching of excess NaN₃ with NaNO₂/HCl prevents hazardous hydrazoic acid accumulation.

- Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted intermediates.

- Optimize stoichiometry (e.g., 1.5:1 NaN₃:substrate) to balance conversion and side reactions .

Q. How can systematic reviews improve the reliability of this compound’s pharmacological data?

- Methodological Answer :

- Use Boolean operators in PubMed/Web of Science to retrieve high-confidence studies (e.g., ("this compound" AND ("cytotoxicity" OR "bioactivity"))).

- Apply PRISMA guidelines to screen studies, assess bias (e.g., ROB-2 tool), and synthesize findings.

Exclude non-peer-reviewed sources and validate data against primary spectra .

Q. What advanced techniques elucidate the degradation pathways of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.